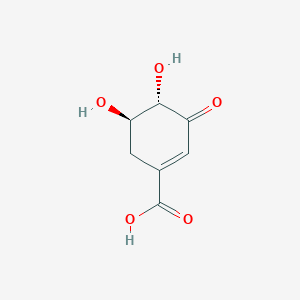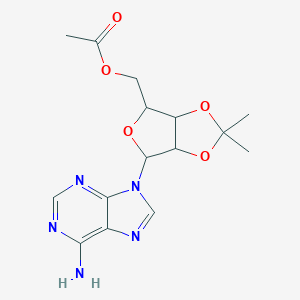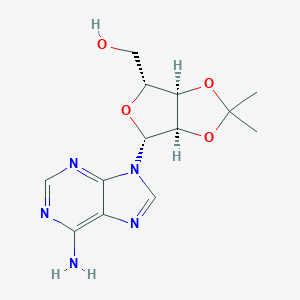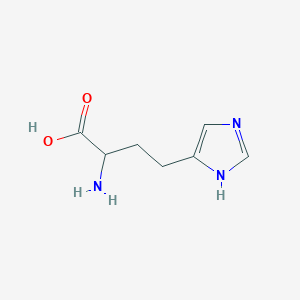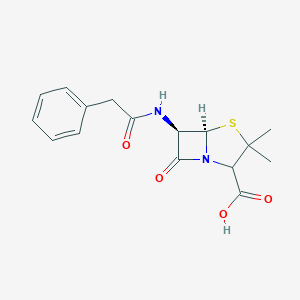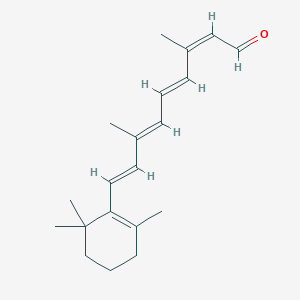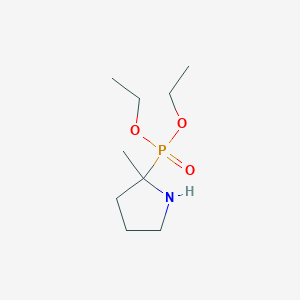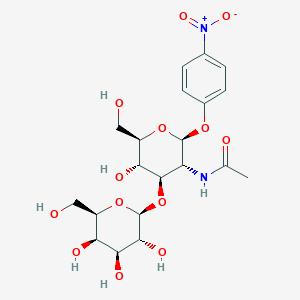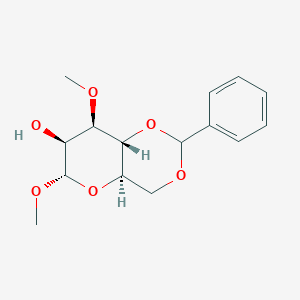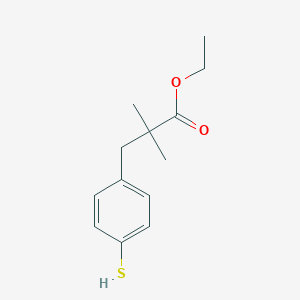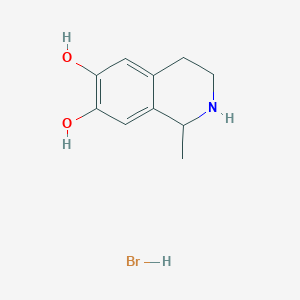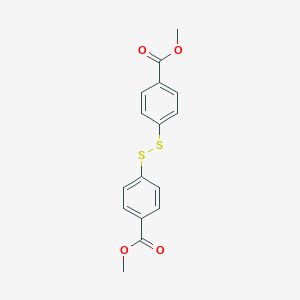![molecular formula C₁₀H₁₄N₂O₄S B014684 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 21753-19-5](/img/structure/B14684.png)
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves multiple strategies. For instance, Tye and Skinner (2002) explored synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, highlighting the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate. This process was pivotal in preparing target compounds with interesting conformational properties, suggesting a similar approach could be applicable for the synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (Tye & Skinner, 2002).
Molecular Structure Analysis
The molecular structure of compounds like 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid often reveals fascinating aspects such as intramolecular H-bonds and conformational behaviors in solution, as indicated by the synthesis and structure elucidation of related derivatives (Tye & Skinner, 2002). These structural analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving sulfonamide and amino acid derivatives are complex and varied. The reactivity and interaction of such compounds with different reagents under various conditions can lead to a multitude of products, each with distinct properties and potential applications. The work by Tye and Skinner (2002) on 3-(Phenylsulfonimidoyl)propanoate derivatives provides insights into such chemical behaviors and the resulting conformational properties, which could be extrapolated to understand the reactions and properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid.
Physical Properties Analysis
The physical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, such as solubility, melting point, and crystalline structure, would be influenced by its molecular composition and structural features. Studies on related compounds suggest that intramolecular interactions, particularly hydrogen bonding, play a significant role in defining these properties (Tye & Skinner, 2002).
Chemical Properties Analysis
The chemical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, including its reactivity, stability, and interaction with various chemical reagents, would be essential for its potential applications in synthesis and other chemical processes. The synthesis of similar sulfonamide derivatives indicates that the functional groups present in such compounds are reactive centers that can undergo various chemical transformations, contributing to the compound's versatile chemical properties (Tye & Skinner, 2002).
科学的研究の応用
Synthesis and Derivative Formation
- The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, including those related to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, has been explored. Strategies like using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents have been investigated. These derivatives exhibit interesting conformational properties and potential for intramolecular H-bonds (Tye & Skinner, 2002).
Biochemical Applications
- The compound has been utilized in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based surrogate biocatalytic systems. This approach aids in the structural characterization of metabolites by NMR, supporting drug metabolism studies (Zmijewski et al., 2006).
Polymer Modification
- It's been used in the functional modification of hydrogels through condensation reactions with various amines. These modifications have shown to increase the thermal stability of the polymers and are evaluated for their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Pharmacological Research
- In pharmacological research, the compound has been part of studies focusing on enzyme-linked immunosorbent assays (ELISA) for the analysis of milk samples. This involves generating broad specificity antibodies for sulfonamide antibiotics (Adrián et al., 2009).
Genetic Engineering
- The compound has been genetically encoded in Saccharomyces cerevisiae for the selective and efficient biosynthetic incorporation into proteins. This application is significant for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Solvent-Free Synthesis
- It has been employed in the solvent-free aminolysis of 1,2-epoxides, a key step in the synthesis of certain ionic liquids. This environmentally friendly synthesis method showcases the compound's role in developing new classes of ionic liquids (Fringuelli et al., 2004).
Safety And Hazards
The safety and hazards of “3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
将来の方向性
The future directions of “3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” are not well-documented. However, given its structural similarity to sulfonamides, it could potentially be explored for its inhibitory effects on carbonic anhydrase and its potential applications in medical science4.
特性
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
CAS RN |
21753-19-5, 24571-53-7 |
Source


|
| Record name | NSC263145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



